molecular formula C21H28N2O3 B11391901 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11391901
M. Wt: 356.5 g/mol
InChI Key: AOUSXAHXVRLPBB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound with a unique structure that incorporates both dimethylamino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps. One common route includes the reaction of 2-(dimethylamino)ethyl chloride with 2-methoxyphenylacetic acid to form an intermediate. This intermediate is then reacted with 3,5-dimethylphenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
  • N-[2-(dimethylamino)ethyl]-3,5-dimethylphenylacetamide

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to the presence of both dimethylamino and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H28N2O3/c1-15-10-16(2)12-17(11-15)26-14-21(24)22-13-19(23(3)4)18-8-6-7-9-20(18)25-5/h6-12,19H,13-14H2,1-5H3,(H,22,24)

InChI Key

AOUSXAHXVRLPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CC=C2OC)N(C)C)C

Origin of Product

United States

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